molecular formula C14H9FO4 B6401208 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% CAS No. 1261960-43-3

5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%

Cat. No. B6401208
CAS RN: 1261960-43-3
M. Wt: 260.22 g/mol
InChI Key: CDIXAVQMGBMPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid (FDBA) is a fluoro-substituted organic compound with a wide range of applications in scientific research. It is a synthetic compound with a molecular weight of 246.2 g/mol and a boiling point of 254°C. FDBA has been extensively studied due to its unique properties and potential applications in the field of medicine and biochemistry.

Scientific Research Applications

5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been extensively studied due to its unique properties and potential applications in the field of medicine and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, such as 2-fluorophenylacetic acid, 5-fluorotryptophan, and 5-fluoropentanoic acid. Additionally, 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as the antifungal drug fluconazole. 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% has also been used in the synthesis of fluorescent dyes, such as 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoyl chloride, which has been used in the study of biological systems.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% binds to proteins and enzymes, leading to changes in their structure and function. Additionally, 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to interact with DNA and other biological molecules, which may lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% have not been extensively studied. However, it has been shown to have antifungal activity, and it has been proposed that it may have anti-inflammatory and anti-cancer effects. Additionally, 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain bacteria, and it has been suggested that it may have potential applications in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments include its low cost and easy availability. Additionally, 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% is relatively stable, making it suitable for use in long-term experiments. However, 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a high boiling point, which can make it difficult to use in experiments that require high temperatures. Additionally, 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be toxic at high concentrations, so it is important to use it in the appropriate concentrations when conducting experiments.

Future Directions

There are a number of potential future directions for the use of 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% in scientific research. For example, further studies could be conducted to explore the potential applications of 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% in the treatment of bacterial infections and cancer. Additionally, further research could be conducted to explore the potential of 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% as an inhibitor of protein and enzyme activity. Additionally, further research could be conducted to explore the potential of 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% as a fluorescent dye for use in biological systems. Finally, further studies could be conducted to explore the potential of 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% as a reagent in the synthesis of other compounds.

Synthesis Methods

5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 3,4-methylenedioxyphenylacetic acid with the corresponding fluorobenzene in the presence of a base. This method is simple and cost-effective, and the resulting product is highly pure. Additionally, 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 3,4-methylenedioxyphenylacetic acid with fluorobenzene in the presence of a palladium catalyst.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIXAVQMGBMPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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